molecular formula C16H10F3N3O3S B3169537 4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 937605-24-8

4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No. B3169537
CAS RN: 937605-24-8
M. Wt: 381.3 g/mol
InChI Key: VNWUMFXZGVDTSD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the nitro group in the nitrophenyl part of the molecule is often involved in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Degradation Processes and Stability Studies

Research on related compounds, such as nitisinone, has highlighted the importance of understanding the degradation processes and stability of these chemicals. For example, a study on nitisinone revealed its degradation products under various conditions, contributing to a better understanding of its properties and potential risks and benefits in medical applications (Barchańska et al., 2019). This research is crucial for assessing the environmental impact and safety of these compounds.

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds, like arylmethylidenefuranones, have been extensively studied. These studies provide valuable information on the reactivity, synthesis methods, and potential applications of such compounds in creating more complex molecules or materials with desired properties (Kamneva et al., 2018).

Environmental and Health Implications

Understanding the environmental fate and effects of compounds like TFM (3-trifluoromethyl-4-nitrophenol) is critical. Studies have shown that while TFM has environmental impacts, these effects are transient, highlighting the importance of assessing both immediate and long-term effects of chemical use in environmental applications (Hubert, 2003).

Advanced Oxidation Processes

Research on the degradation of nitrogen-containing hazardous compounds, including amines and dyes, using advanced oxidation processes, underscores the potential of these methods to address the persistence of toxic substances in the environment. This research can inform the development of more effective wastewater treatment technologies and pollution mitigation strategies (Bhat & Gogate, 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug molecules or bioactive compounds. Without specific information about this compound’s biological activity, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s not possible to provide details about the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has bioactive properties, it could be studied further for potential medicinal uses .

properties

IUPAC Name

4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O3S/c17-16(18,19)25-13-6-4-11(5-7-13)20-15-21-14(9-26-15)10-2-1-3-12(8-10)22(23)24/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWUMFXZGVDTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173840
Record name 4-(3-Nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937605-24-8
Record name 4-(3-Nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937605-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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